![molecular formula C24H23N5O2 B2492226 1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione CAS No. 919009-19-1](/img/structure/B2492226.png)

1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

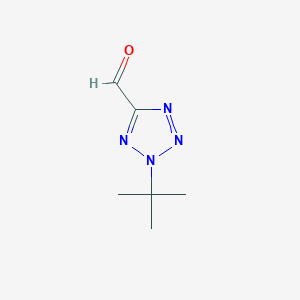

The synthesis of derivatives similar to 1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione involves complex organic reactions, often starting with purine bases. For example, synthetic access to new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1, 3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives has been achieved, illustrating the versatility in modifying purine structures for various applications (Gobouri, 2020).

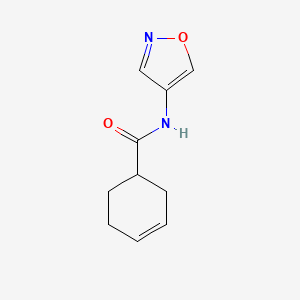

Molecular Structure Analysis

The molecular structure of purine derivatives showcases a complex array of intermolecular interactions. Investigations into 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione provided insights into the anisotropic distribution of interaction energies, highlighting the potential of purine derivatives in material design due to their unique electrostatic and dispersion energy components (Shukla et al., 2020).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, demonstrating a broad spectrum of biological activities. For instance, the reactivity of mesoionic purinone analogs, including their hydrolytic ring-opening reactions, exemplifies the chemical versatility of purine structures (Coburn & Taylor, 1982).

Physical Properties Analysis

The solid-phase synthesis and quantitative investigation of derivatives like 1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione reveal important physical properties. The layered crystal packing, dominated by electrostatic energy contributions, points to the significance of hydrogen bonds and stacking motifs in determining the stability and physical characteristics of these compounds (Karskela & Lönnberg, 2006).

Chemical Properties Analysis

The synthesis and evaluation of purine derivatives for biological activities provide insight into their chemical properties. For example, the synthesis of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione and its evaluation as an antidepressant showcase the potential therapeutic applications of these compounds, underlining their significance beyond just structural interest (Wessels, Schwan, & Pong, 1980).

Aplicaciones Científicas De Investigación

Receptor Affinity and Pharmacological Evaluation

- Receptor Affinity and Potential Psychotropic Activity: A series of compounds including imidazo[2,1-f]purine-2,4-diones have been studied for their affinity to serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Some of these compounds displayed potential as anxiolytic and antidepressant agents (Zagórska et al., 2015).

Molecular Docking and Synthesis

- Molecular Docking Studies and Synthesis of Derivatives: Research on derivatives of imidazo[2,1-f]purine-2,4-dione, including molecular docking studies, has shown that substituents at specific positions of the molecule can be crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2009).

Novel Derivative Synthesis

- Synthesis of Novel Derivatives for Biological Evaluation: The synthesis of new derivatives, such as 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione, has been explored for their potential biological activities (Gobouri, 2020).

Structural Analysis

- Structural Analysis and Properties: Structural analysis of similar compounds, including their geometrical properties and hydrogen bonding patterns, has been conducted to understand their chemical behavior and potential for drug development (Karczmarzyk et al., 1995).

Propiedades

IUPAC Name |

2-benzyl-4,7-dimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-16-14-27-20-21(25-23(27)29(16)17(2)19-12-8-5-9-13-19)26(3)24(31)28(22(20)30)15-18-10-6-4-7-11-18/h4-14,17H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYQFKVZLPMPBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2492143.png)

![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)

![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)

![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)

![4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2492157.png)

![N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2492159.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)

![7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2492166.png)